molecular formula C17H19BN2O4 B10786989 N-(1-Napthalenecarbonyl)-Gly-boroPro

N-(1-Napthalenecarbonyl)-Gly-boroPro

Cat. No.: B10786989
M. Wt: 326.2 g/mol
InChI Key: QVGIJGPVKMNEPA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Napthalenecarbonyl)-Gly-boroPro is a boronic acid-based inhibitor targeting fibroblast activation protein (FAP), a protease overexpressed in tumor-associated fibroblasts. Its structure comprises a naphthalenecarbonyl group at the N-terminus, a glycine residue at the P2 position, and a boroproline (boroPro) warhead at the P1 site. The boronic acid moiety enhances binding affinity to FAP by forming reversible covalent bonds with the catalytic serine residue (Ser-624) in the enzyme's active site .

Properties

Molecular Formula

C17H19BN2O4

Molecular Weight

326.2 g/mol

IUPAC Name

[(2R)-1-[2-(naphthalene-1-carbonylamino)acetyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C17H19BN2O4/c21-16(20-10-4-9-15(20)18(23)24)11-19-17(22)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,15,23-24H,4,9-11H2,(H,19,22)/t15-/m0/s1

InChI Key

QVGIJGPVKMNEPA-HNNXBMFYSA-N

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CNC(=O)C2=CC=CC3=CC=CC=C32)(O)O

Canonical SMILES

B(C1CCCN1C(=O)CNC(=O)C2=CC=CC3=CC=CC=C32)(O)O

Origin of Product

United States

Preparation Methods

The synthetic route for Compound 9 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Compound 9 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Compound 9 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of fibroblast activation protein and its effects on various biochemical pathways.

    Biology: It is used to investigate the role of fibroblast activation protein in cellular processes and its potential as a therapeutic target.

    Medicine: Although it did not show significant clinical efficacy as an anti-tumor agent, it is still studied for its potential in other therapeutic areas.

    Industry: It may be used in the development of new drugs or as a reference compound in pharmaceutical research.

Mechanism of Action

Compound 9 exerts its effects by selectively inhibiting the prolyl serine peptidase fibroblast activation protein. This inhibition disrupts the normal function of fibroblast activation protein, which is involved in various cellular processes, including tissue remodeling and tumor growth. The molecular targets and pathways involved in this mechanism include the inhibition of fibroblast activation protein activity and the subsequent effects on downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Their Impact

Table 1: Structural and Pharmacological Comparison of FAP Inhibitors
Compound N-Acyl Group P2 Residue Warhead FAP IC50 (nM) Selectivity (FAP vs. PREP) Selectivity (FAP vs. DPPs)
N-(1-Napthalenecarbonyl)-Gly-boroPro 1-Naphthalenecarbonyl Glycine Boronic acid 1200–3700* Not reported >10³ (vs. DPP-VIII)*
N-(4-Quinolinoyl)-Gly-boroPro 4-Quinolinoyl Glycine Boronic acid 3.7 ± 0.2 ~3-fold >10³
N-(4-Quinolinoyl)-D-Ala-boroPro 4-Quinolinoyl D-Alanine Boronic acid Similar to Gly-boroPro ~360-fold >10³
N-Acetyl-D-Ala-boroPro Acetyl D-Alanine Boronic acid Low nM <3-fold Low
iFAP (HYNIC derivative) Pyridine-4-carbonyl Glycine HYNIC Not reported Enhanced via HYNIC Enhanced via HYNIC

*Data from DPP-VIII inhibition assays ; FAP-specific IC50 for this compound requires further validation.

Analysis of Selectivity and Potency

  • Role of the N-Acyl Group: The 4-quinolinoyl group in N-(4-Quinolinoyl)-Gly-boroPro confers higher FAP affinity (IC50 = 3.7 nM) compared to the 1-naphthalenecarbonyl variant, likely due to improved hydrophobic interactions with FAP's active site residues (e.g., Phe-351) . However, the naphthalenecarbonyl group may enhance metabolic stability or tissue penetration, though this requires experimental confirmation.
  • P2 Residue Specificity: Substituting glycine with D-alanine at P2 (e.g., N-(4-Quinolinoyl)-D-Ala-boroPro) reduces FAP selectivity over PREP from >900-fold (Gly-boroPro) to ~360-fold but maintains sub-nanomolar potency. This aligns with FAP's endopeptidase activity, which tolerates D-alanine at P2, unlike PREP, which exhibits stricter glycine preference .
  • Warhead Optimization: Boronic acid warheads (e.g., in N-(4-Quinolinoyl)-Gly-boroPro) exhibit 2.8-fold higher FAP affinity compared to cyanopyrrolidine-based inhibitors (IC50 = 10.3 nM), demonstrating the superiority of boronic acids in forming stable enzyme-inhibitor complexes .

Pharmacokinetic and Imaging Performance

  • Tumor Uptake and Clearance: Radiolabeled analogs like [68Ga]Ga-SB02055 (N-(4-Quinolinoyl)-Gly-boroPro conjugate) show rapid tumor uptake and clearance from non-target organs (e.g., liver and kidneys), achieving tumor-to-blood ratios >10 within 1 hour post-injection. This highlights the importance of linker chemistry (e.g., piperidine-DOTA) in optimizing pharmacokinetics .
  • Stability Considerations: Compounds with HYNIC moieties (e.g., iFAP) exhibit enhanced in vivo stability due to hydrogen bonding with FAP's Glu-203 and Ser-624, though their non-radioactive variants may lack the boronic acid's covalent binding advantage .

Critical Findings and Limitations

  • Contradictory Selectivity Data: While Gly-boroPro derivatives are reported to have >900-fold selectivity over PREP in some studies , others note modest selectivity (~3-fold) for related compounds, underscoring the need for rigorous experimental validation .
  • DPP-VIII Inhibition : this compound exhibits higher IC50 values (1200–3700 nM) against DPP-VIII compared to other inhibitors (e.g., 993 nM for a fluoropyrrolidine sulfonamide), suggesting weaker off-target effects but requiring confirmation in FAP-specific assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.